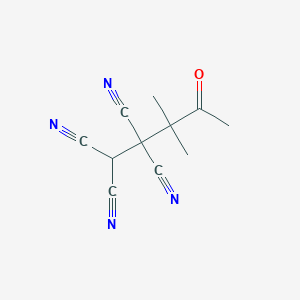
1-Cyano-1-(dicyanomethyl)-2,2-dimethyl-3-oxobutyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following structural formula:
- It contains multiple functional groups, including a cyano group (CN) and a ketone group (C=O).
- The compound’s systematic name reflects its substituents and functional groups.
1-Cyano-1-(dicyanomethyl)-2,2-dimethyl-3-oxobutyl cyanide: CH3−C(CN)=C(CN)−C(CH3)−C(O)−CN
.Preparation Methods
- One synthetic route involves a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature .
- The reaction proceeds via α-cyanation/N-acylation of 1,2,3,4-tetrahydroisoquinolines (THIQs) to yield various N-acyl-1-cyano THIQs.
Chemical Reactions Analysis
1-Cyano-1-(dicyanomethyl)-2,2-dimethyl-3-oxobutyl cyanide: can undergo various reactions:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies.
Biology and Medicine: Research may explore its potential as a pharmacophore or as a precursor for bioactive molecules.
Industry: It could serve as a building block for specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent, but the cyano group’s reactivity suggests involvement in nucleophilic processes.
- Molecular targets and pathways would require further investigation.
Comparison with Similar Compounds
Uniqueness: Its combination of cyano and ketone groups distinguishes it.
Similar Compounds: Other cyano-containing compounds, such as acetonitrile and benzonitrile, share some features.
Remember that this compound’s applications and mechanisms are still areas of active research, and further studies are needed to fully understand its potential
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3,3-dimethyl-4-oxopentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H10N4O/c1-8(16)10(2,3)11(6-14,7-15)9(4-12)5-13/h9H,1-3H3 |
InChI Key |
ALZJFTIQQQPFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


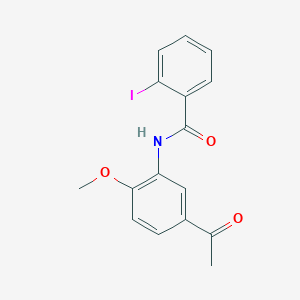
![1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11044672.png)
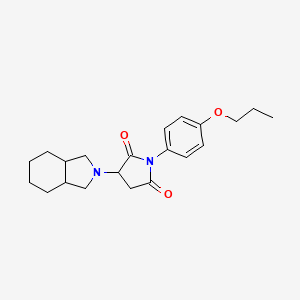
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B11044675.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044679.png)
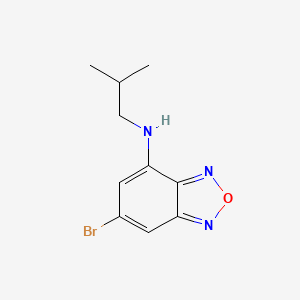
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B11044693.png)
![Methyl (Z)-4-(3-nitrophenyl)-4-oxo-2-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B11044697.png)
![2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B11044698.png)
![8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11044704.png)
![1-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11044712.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11044722.png)
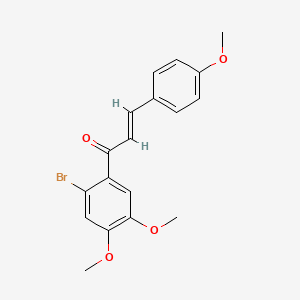
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044734.png)
